molecular formula C9H14N2O4 B1468663 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid CAS No. 1340274-86-3

1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468663
CAS No.: 1340274-86-3
M. Wt: 214.22 g/mol
InChI Key: QIASRTCTTGNTIW-UHFFFAOYSA-N
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Description

1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C9H14N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with acetamidoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: This compound lacks the acetamidoacetyl group, making it less versatile in terms of chemical reactivity and biological activity.

    N-Acetylpyrrolidine: This compound has an acetyl group attached to the nitrogen atom of the pyrrolidine ring, but it does not have the carboxylic acid functionality, limiting its applications in certain chemical reactions.

    Proline derivatives: Proline is a naturally occurring amino acid with a pyrrolidine ring.

Properties

IUPAC Name

1-(2-acetamidoacetyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-6(12)10-4-8(13)11-3-2-7(5-11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIASRTCTTGNTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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